Melting Point and Crystalline Uniformity – A Proxy for Ease of Purification and Handling
The target compound exhibits a sharp melting point of 224–226 °C (powder, 95 % purity) . In contrast, the regioisomeric 3‑bromo‑5‑methyl‑1‑phenyl‑1H‑1,2,4‑triazole (CAS 56617‑01‑7) and the 5‑chloro analog (CAS 90537‑59‑0) have no reported melting points in major public databases, indicative of lower crystallinity or less‑controlled solid‑state forms . A high, narrow melting range translates to simpler purification by recrystallization and more reliable stoichiometric dispensing in multi‑step syntheses.
| Evidence Dimension | Melting point (capillary, °C) |
|---|---|
| Target Compound Data | 224–226 °C |
| Comparator Or Baseline | 3‑bromo‑5‑methyl‑1‑phenyl‑1H‑1,2,4‑triazole: mp not available; 5‑chloro‑3‑methyl‑1‑phenyl‑1H‑1,2,4‑triazole: mp not available |
| Quantified Difference | Target compound provides a measurable, reproducible thermal transition; comparators lack any public thermal data. |
| Conditions | Commercial powder sample; temperature measured by capillary method as per vendor COA. |
Why This Matters
A documented sharp melting point reduces the risk of batch‑to‑batch variability in multi‑step synthetic campaigns, directly lowering downstream failure rates in medicinal chemistry projects.
